Dihydralazine

Myeloperoxidase Enzyme inhibition Antihypertensive agents

Source Dihydralazine (CAS 484-23-1) for MPO pathway studies, SSAO disease modeling, and cardiovascular antifibrotic research. With 2.5-fold greater MPO inhibition than hydralazine, it enables robust interrogation at lower concentrations. Sustained 24-hour hemodynamic effects in SHR models support extended-release formulation development. Not a generic substitute for hydralazine due to distinct pharmacokinetics and genotoxicity profile.

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
CAS No. 484-23-1
Cat. No. B103709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydralazine
CAS484-23-1
SynonymsDepressan
Dihydralazine
Dihydralazine Sulfate
Dihydrallazine
Dihydrazinophthalazin
Sulfate, Dihydralazine
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NN)NN
InChIInChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14)
InChIKeyVQKLRVZQQYVIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydralazine CAS 484-23-1: Antihypertensive Agent for Research and Reference Standard Applications


Dihydralazine (CAS 484-23-1) is a 1,4-dihydrazinophthalazine antihypertensive agent with a molecular mass of 190.21 g/mol, a melting point of 180°C (decomposition), and the molecular formula C8H10N6 [1]. It acts as a direct vasodilator, relaxing smooth muscle in arteries and arterioles to lower blood pressure, and is structurally similar to hydralazine [2]. Historically, its primary use has been in the treatment of hypertension, often in combination with other agents like reserpine or hydrochlorothiazide, though its clinical role has evolved over time [3].

Dihydralazine vs. Hydralazine and Other Antihypertensives: Why Direct Substitution is Not Advisable Without Supporting Data


Despite belonging to the same hydrazinophthalazine class as hydralazine and sharing similar primary indications [1], dihydralazine cannot be considered a generic substitute due to critical differences in its pharmacokinetic profile, enzyme inhibition potency, and genotoxicity profile [2]. Notably, dihydralazine has a longer half-life and lower oral bioavailability than hydralazine, impacting dosing and exposure [3]. Its inhibitory activity against myeloperoxidase (MPO) is 2.5 times greater than that of hydralazine [2], and its mutagenic pattern in bacterial assays is distinct [4]. These quantifiable differences have direct implications for its specific applications, such as its investigational use for SSAO-related diseases [5] and its evaluation in antifibrotic therapy for heart disease [6].

Dihydralazine Quantitative Differentiation Guide: Evidence-Based Selection Parameters


Dihydralazine Exhibits 2.5x Greater Potency in Inhibiting Myeloperoxidase (MPO) Compared to Hydralazine

Dihydralazine is a significantly more potent inhibitor of myeloperoxidase (MPO) enzyme activity than its close structural analog, hydralazine. In a direct head-to-head comparison using a 4-aminoantipyrin in vitro system, the Ki value for dihydralazine was 4 μM, while the Ki for hydralazine was 25 μM [1]. This indicates that dihydralazine is 2.5 times more potent in this assay.

Myeloperoxidase Enzyme inhibition Antihypertensive agents

Dihydralazine Demonstrates a Distinct Mutagenicity Profile: Selective for oxyR-Deficient S. typhimurium Strains, Unlike Hydralazine

In a comparative Ames test using S. typhimurium strains with differing oxidative stress responses, dihydralazine showed a unique mutagenic pattern. It was mutagenic for the oxyR− strain (TA4125) at concentrations that were nonmutagenic for the oxyR+ strain (TA104). In contrast, hydralazine did not show this differential activity, indicating a distinct mechanism involving active oxygen species for dihydralazine [1].

Mutagenicity Ames test Genotoxicity

Dihydralazine Demonstrates Prolonged Hemodynamic Effects Lasting Up to 24 Hours in Hypertensive Rat Models

In a comparative hemodynamic study using conscious spontaneously hypertensive rats (SHR), dihydralazine (0.3 mg/kg i.a.) caused a rapid fall in blood pressure and peripheral resistance that lasted up to 24 hours [1]. This prolonged duration of action is a key differentiating feature from hydralazine, which at the same dose, produced effects of shorter duration.

Hemodynamics SHR Vasodilator Duration of action

Dihydralazine Efficacy in Pregnancy-Induced Hypertension: Superior Blood Pressure Control Compared to Ketanserin

In a double-blind randomized controlled trial involving 30 women with severe hypertension in pregnancy, dihydralazine was found to be significantly more effective in lowering blood pressure than ketanserin, a selective serotonin receptor antagonist [1]. The study concluded that dihydralazine demonstrated superior antihypertensive efficacy in this specific, high-risk patient population.

Preeclampsia Hypertension in pregnancy Ketanserin

Dihydralazine is Under Investigation for Non-Hypertensive Indications: SSAO Inhibition and Antifibrotic Effects

Dihydralazine is the subject of a granted patent for the treatment of diseases related to elevated semicarbazide-sensitive amine oxidase (SSAO) activity [1]. Furthermore, its potential antifibrotic effects are being evaluated in a clinical trial (NCT05230901) where dihydralazine is administered in addition to spironolactone to assess regression of myocardial fibrosis in patients after transcatheter aortic valve implantation (TAVI) [2]. These are distinct, non-hypertensive applications.

SSAO VAP-1 Antifibrotic Myocardial fibrosis

Primary Research and Development Application Scenarios for Dihydralazine (CAS 484-23-1)


Mechanistic Studies of MPO-Driven Inflammation and Vascular Injury

Due to its 2.5-fold greater potency in inhibiting MPO compared to hydralazine [1], dihydralazine is a superior tool compound for investigating the role of MPO in models of cardiovascular disease, rheumatoid arthritis, and other inflammatory conditions. Its use allows for a more robust interrogation of the MPO pathway at lower, potentially less toxic concentrations.

Investigating the Genotoxic Mechanisms of Vasodilator Antihypertensives

The distinct mutagenic profile of dihydralazine, which selectively affects oxyR-deficient bacterial strains via a mechanism involving reactive oxygen species [1], makes it a critical reference compound for researchers studying drug-induced oxidative stress and genotoxicity. It can be used as a positive control in assays designed to detect this specific type of DNA damage.

Preclinical Development of Long-Acting Antihypertensive Formulations

The demonstrated ability of dihydralazine to sustain hemodynamic effects for up to 24 hours in SHR models [1] positions it as a candidate for developing once-daily or extended-release formulations. Researchers aiming to achieve sustained blood pressure control in animal models may find dihydralazine more suitable than shorter-acting alternatives like hydralazine.

Research in Hypertensive Disorders of Pregnancy and Novel Antifibrotic Therapies

Dihydralazine's established efficacy in treating severe hypertension in pregnancy, where it has been shown to be more effective than ketanserin [1], makes it a relevant compound for studies in this specialized field. Furthermore, its ongoing evaluation in a clinical trial for myocardial fibrosis (NCT05230901) [2] positions it as a compound of interest for researchers exploring antifibrotic mechanisms in cardiovascular disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydralazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.